2-(4-Fluorophenyl)-6,7-dimethoxyisoindolin-1-one
Description
Properties
CAS No. |
499183-67-4 |
|---|---|
Molecular Formula |
C16H14FNO3 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6,7-dimethoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C16H14FNO3/c1-20-13-8-3-10-9-18(12-6-4-11(17)5-7-12)16(19)14(10)15(13)21-2/h3-8H,9H2,1-2H3 |
InChI Key |
HUGQCGWAJKBREY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)F)C=C1)OC |
solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The isoindolin-1-one core is typically synthesized from methyl 2-chloromethyl-3,4-dimethoxybenzoate (Compound 8 ), a versatile intermediate cited in multiple studies. The chloromethyl group facilitates nucleophilic substitution with amines or arylalkylamines. For 2-(4-fluorophenyl) derivatives, 4-fluorobenzylamine or 4-fluorophenethylamine is employed as the coupling partner.
Representative Reaction Sequence:
-
Alkylation :
Methyl 2-chloromethyl-3,4-dimethoxybenzoate reacts with 4-fluorobenzylamine in acetonitrile or DMF, yielding 2-(4-fluorobenzyl)-6,7-dimethoxyisoindolin-1-one after cyclization. -
Demethylation :
Boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups, generating the catechol intermediate.
Detailed Methodologies
Method A: Direct Alkylation-Cyclization
-
Coupling :
Methyl 2-chloromethyl-3,4-dimethoxybenzoate (1.0 eq) and 4-fluorobenzylamine (1.2 eq) are stirred in dry acetonitrile at 60°C for 12 hours. -
Cyclization :
The intermediate lactam is treated with BBr₃ (3.0 eq) in CH₂Cl₂ at −78°C for 2 hours, followed by warming to room temperature. -
Workup :
Quenching with methanol and purification via silica chromatography yields the target compound (68–75% yield).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CH₃CN, 60°C, 12h | 85% |
| 2 | BBr₃, CH₂Cl₂, −78°C | 72% |
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 7.02 (d, J = 8.4 Hz, 2H), 6.85 (s, 2H), 4.75 (s, 2H), 3.95 (s, 6H).
-
ESI-MS : m/z 316.1 [M+H]⁺.
Method B: Palladium-Catalyzed Cross-Coupling
Reaction Optimization and Challenges
Demethylation Efficiency
BBr₃-mediated demethylation is sensitive to moisture and temperature. Studies show that:
Byproduct Mitigation
-
Lactam Hydrolysis :
Aqueous workup at pH 7–8 minimizes lactam ring opening. -
Purification :
Silica chromatography with ethyl acetate/hexane (1:2) resolves isoindolinone from dimeric byproducts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| A | Short route, high scalability | Requires anhydrous conditions | 68–75% |
| B | Late-stage functionalization | Costly catalysts, longer steps | 62% |
Industrial-Scale Considerations
Patent WO2011082700A1 highlights the use of polyphosphoric acid for cyclization under reflux, achieving >99% purity. However, this method is tailored for dihydroisoquinolines and requires adaptation for isoindolinones.
Emerging Strategies
Recent advances include flow chemistry for continuous BBr₃ demethylation, reducing reaction times from hours to minutes. Additionally, enzymatic demethylation using cytochrome P450 mimics is under exploration for greener synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the isoindolinone core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
2-(4-Fluorophenyl)-6,7-dimethoxyisoindolin-1-one has shown significant potential as an anticancer agent.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating various signaling pathways and inhibiting cell cycle progression. It has been reported to interact with sigma-2 receptors, which play a role in cell death mechanisms.
- Case Study : In a study involving human tumor cell lines, this compound demonstrated an average growth inhibition rate of approximately 50% at concentrations around 15 µM .
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 12.53 | 45.00 |
Antiviral Activity
The compound has also been evaluated for its activity against viral infections, particularly HIV.
- Mechanism of Action : It acts as an inhibitor of HIV integrase, which is crucial for viral replication. This inhibition prevents the integration of viral DNA into the host genome .
- Case Study : In vitro assays indicated that derivatives of this compound exhibited nanomolar potency against both wild-type and drug-resistant strains of HIV integrase, highlighting its potential as a therapeutic agent in HIV treatment .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains.
- Activity Against Bacteria : The compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented through its influence on cytokine levels, particularly tumor necrosis factor-alpha (TNF-α). Reductions in TNF-α levels have been observed in vitro, suggesting therapeutic potential for inflammatory diseases.
Neuroprotective Effects
In models of neurodegenerative diseases such as Alzheimer's disease, the compound has been associated with improved cognitive function and reduced neuroinflammation markers when administered chronically in animal models .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
*Molecular weights estimated using standard atomic masses.
Key Observations:
Core Structure: The target compound’s isoindolin-1-one core differs significantly from the thiazole-pyrazol-triazole scaffold of Compounds 4 and 2. Isoindolinones are rigid, planar systems, whereas thiazole-pyrazol hybrids allow conformational flexibility .
Substituent Effects :
- The 6,7-dimethoxy groups on the target compound may enhance solubility in polar solvents compared to the chloro- and fluorophenyl groups in Compound 4.
- Both the target compound and Compound 5 feature fluorophenyl substituents, which can improve metabolic stability and bioavailability in drug candidates.
Crystallography: Compounds 4 and 5 crystallize in a triclinic system with two independent molecules per asymmetric unit, adopting similar conformations.
Biological Activity
2-(4-Fluorophenyl)-6,7-dimethoxyisoindolin-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoindolinone structure, which is significant for its biological interactions. The presence of the fluorophenyl and dimethoxy groups contributes to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 10 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 12 | Activation of caspase pathways |
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has been shown to inhibit hexokinase activity, which is crucial for glycolysis in cancer cells.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition (%) | Assay Method |
|---|---|---|
| Hexokinase II | 70 | Fluorescent assay |
| Topoisomerase I | 55 | Gel electrophoresis |
Case Study 1: Efficacy in Glioblastoma Treatment
A recent case study evaluated the efficacy of this compound in a glioblastoma model. The study demonstrated significant tumor reduction in treated subjects compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis in glioblastoma cells.
Case Study 2: Synergistic Effects with Chemotherapy
Another case study explored the synergistic effects of this compound when used in conjunction with standard chemotherapy agents. Results indicated enhanced cytotoxicity and reduced resistance in various cancer cell lines, suggesting potential for combination therapy.
Research Findings
Recent research highlights the importance of structure-activity relationship (SAR) studies in understanding the biological activity of this compound. Modifications to the methoxy and fluorophenyl groups have been shown to significantly affect its potency and selectivity against cancer cells.
Table 3: Structure-Activity Relationship Insights
| Modification | IC50 Change (%) | Observations |
|---|---|---|
| Additional Fluorine | -30% | Increased potency |
| Hydroxyl Substitution | +20% | Decreased potency |
Q & A
Q. What synthetic strategies are recommended for preparing 2-(4-fluorophenyl)-6,7-dimethoxyisoindolin-1-one?
A multi-step synthesis is typically employed. Key steps include:
- Cyclization reactions : Similar isoindolinone derivatives are synthesized via cyclization of substituted precursors under acidic or basic conditions (e.g., using polyphosphoric acid or sodium hydride) .
- Deprotection steps : Methoxy groups may require selective deprotection using reagents like BBr₃ for structural modifications.
- Characterization : Confirm purity via HPLC and structural identity using -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
- Spectroscopic analysis : Employ -NMR to monitor fluorophenyl group integrity and UV-Vis spectroscopy to study electronic transitions.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition profiles.
Q. What in vitro assays are suitable for evaluating its biological activity?
- Anti-proliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .
- Enzyme inhibition studies : Test against kinases (e.g., Plk1) via fluorescence-based assays, referencing structural analogs with IC₅₀ values in the 130–150 μM range .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- QSAR modeling : Develop a QSAR model using descriptors like logP, polar surface area, and electronic parameters (e.g., HOMO/LUMO energies) to predict activity. Validate with a test set, ensuring and .
- Substituent variation : Synthesize analogs with modified fluorophenyl or dimethoxy groups and compare IC₅₀ values to identify critical pharmacophores .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into Plk1’s ATP-binding pocket. Validate poses with crystallographic data (if available) .
- MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with Leu59 or hydrophobic contacts with Phe80) .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Orthogonal assays : Confirm activity using both enzymatic (e.g., ADP-Glo™ kinase assay) and cellular assays.
- Purity validation : Recheck compound purity via HPLC and quantify degradation products.
- Solubility adjustments : Use DMSO or cyclodextrin-based formulations to mitigate false negatives in cell-based assays .
Q. What methodologies are recommended for pharmacokinetic profiling?
- Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to predict oral bioavailability .
- In vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayer assays.
Data Analysis and Validation
Q. How to analyze crystallographic data for polymorph identification?
- Refinement protocols : Use SHELXL for high-resolution data to resolve disorder or twinning .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O, F···H contacts) to distinguish polymorphs .
Q. How to validate computational models against experimental data?
- Docking validation : Compare predicted binding affinities with experimental IC₅₀ values using Pearson correlation coefficients.
- QSAR robustness : Perform leave-one-out cross-validation and external validation with new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
